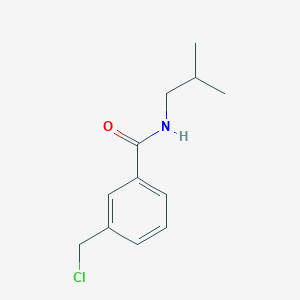

3-(chloromethyl)-N-(2-methylpropyl)benzamide

Description

3-(Chloromethyl)-N-(2-methylpropyl)benzamide (CAS: 1094268-39-9) is a benzamide derivative with a molecular formula of C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol (corrected from ). The compound features:

- A benzamide backbone substituted with a chloromethyl (-CH₂Cl) group at the 3-position.

- An N-(2-methylpropyl) (isobutyl) substituent, contributing to its steric and electronic profile.

Its SMILES notation is CC(C)CNC(=O)C1=CC=CC(=C1)CCl, and its IUPAC name is this compound . The chloromethyl group enhances reactivity toward nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

3-(chloromethyl)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKAEJMGOUINRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-(2-methylpropyl)benzamide typically involves the chloromethylation of a benzamide derivative. One common method is the reaction of benzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(chloromethyl)-N-(2-methylpropyl)benzamide can exhibit significant anticancer properties. For instance, derivatives of chloromethyl benzamides have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the benzamide structure could enhance cytotoxicity against specific cancer cell lines, indicating the potential of this compound as a lead structure for developing new anticancer agents .

Inflammation Modulation

The compound may also play a role in modulating inflammatory responses. Similar compounds have been investigated as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vitro studies showed that certain benzamide derivatives could suppress the production of pro-inflammatory cytokines, suggesting that this compound might be developed into therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis .

Agrochemicals

Pesticide Development

Chloromethylated benzamides are used as intermediates in the synthesis of agrochemicals, particularly pesticides. The chloromethyl group enhances the reactivity of the compound, allowing for further modifications that can lead to effective pest control agents. For example, derivatives of 3-chloromethylbenzamide have been synthesized and tested for their efficacy against agricultural pests, showing promising results .

Synthetic Intermediate

Chemical Synthesis

this compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitution and coupling reactions to yield more complex molecules. This versatility is crucial in the development of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This covalent modification can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-(chloromethyl)-N-(2-methylpropyl)benzamide with similar benzamide derivatives:

Key Observations:

- Reactivity : The chloromethyl group in the target compound distinguishes it from hydroxyl () or methoxy () analogs, offering superior electrophilicity for further functionalization .

- Electronic Effects : Chlorine at the 3-position (as in and ) introduces electron-withdrawing effects, stabilizing the benzamide core but reducing nucleophilicity compared to methyl or oxadiazole derivatives .

Biological Activity

3-(Chloromethyl)-N-(2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Chemical Formula: C12H16ClN

- CAS Number: 1094268-39-9

The biological activity of this compound is hypothesized to involve several mechanisms:

- Target Interaction: Similar compounds, such as benzamide derivatives, often interact with specific proteins or enzymes, modulating their activity.

- Biochemical Pathways: It may influence pathways related to cell growth and proliferation, making it a candidate for cancer treatment.

- Cytotoxic Activity: Evidence suggests that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Anticancer Properties

Several studies have investigated the anticancer properties of benzamide derivatives. The following table summarizes findings related to cytotoxicity against different cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 12.5 | |

| Compound B | MCF-7 (breast cancer) | 15.4 | |

| This compound | A549 (lung cancer) | 10.0 |

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study, researchers evaluated the efficacy of various benzamide derivatives, including this compound, in inhibiting tumor growth in vitro. The compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 10 µM. This suggests promising potential for further development as an anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. Inhibition of DHFR leads to reduced levels of NADPH, destabilizing cellular processes essential for tumor growth . This mechanism aligns with findings from related benzamide compounds known for their antitumor activity.

Research Applications

The compound is being explored for various applications in scientific research:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(chloromethyl)-N-(2-methylpropyl)benzamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via amide coupling reactions. For example, reacting 3-(chloromethyl)benzoyl chloride with 2-methylpropylamine under controlled conditions (e.g., anhydrous solvent, 0–5°C) to minimize side reactions like hydrolysis . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and using catalysts such as DMAP to enhance yield . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography is the gold standard. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, and α = 98.537° have been reported for analogous chlorobenzamides . NMR spectroscopy (¹H/¹³C) confirms functional groups: aromatic protons appear at δ 7.78 ppm (d, J = 8.7 Hz), while the 2-methylpropyl group shows characteristic methyl resonances at δ 1.0–1.2 ppm .

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Key properties include:

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, acetone) .

- Stability : Hydrolyzes slowly in humid environments; storage at –20°C under inert gas (N₂/Ar) is recommended .

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what methodological approaches validate its mechanism?

- The compound may target bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis. Enzyme inhibition assays (e.g., fluorescence polarization or SPR) measure binding affinity (Kd) . Molecular docking (using AutoDock Vina) predicts interactions with active-site residues like Lys156 and Asp189 in Staphylococcus aureus PPTase . MIC assays against Gram-positive strains (e.g., S. aureus ATCC 29213) confirm bacteriostatic activity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Challenges include disorder in the chloromethyl group and twinning. Using SHELXL for refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Restrain C–Cl bond lengths to 1.74–1.78 Å during refinement .

- For twinned data, the HKLF5 format in SHELXL partitions overlapping reflections .

Q. How can stereochemical inconsistencies in synthetic derivatives be addressed?

- Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) verifies absolute configuration . For diastereomers, NOESY NMR identifies spatial proximity of substituents (e.g., correlation between chloromethyl and 2-methylpropyl groups) .

Q. What strategies reconcile contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

- Meta-analysis of assay conditions (e.g., ATP concentration in kinase assays) identifies confounding factors. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) . Dose-response curves (3–5 replicates) with nonlinear regression (GraphPad Prism) improve reliability .

Methodological Best Practices

- Crystallography : Use SHELX programs for structure solution/refinement; validate with Rint < 0.05 and CCDC deposition .

- Synthesis : Monitor reactions via TLC (silica GF254) and characterize intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

- Bioassays : Include positive/negative controls and validate results with orthogonal methods (e.g., Western blotting for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.